N-{pyrazolo[1,5-a]pyridin-5-yl}furan-2-carboxamide
Description
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-ylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c16-12(11-2-1-7-17-11)14-9-4-6-15-10(8-9)3-5-13-15/h1-8H,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXMTLMZXFGLIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC3=CC=NN3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloannulation via β-Iodonyl Sulfones
A metal-free [3 + 2]-cycloannulation strategy enables the direct construction of pyrazolo[1,5-a]pyridines. As demonstrated by, pyridinium-N-amine reacts with (E)-β-iodovinyl sulfones under basic conditions (K₂CO₃) to yield 3-sulfonylpyrazolo[1,5-a]pyridines. For the 5-amine derivative, subsequent modifications are required. For example, nitration at position 5 followed by reduction (e.g., using H₂/Pd-C) could introduce the amine group. This route offers scalability, with gram-scale reactions achieving yields of 65–85%.
Functionalization of Preformed Pyrazolo[1,5-a]pyridine Intermediates
Alternative approaches begin with substituted pyrazolo[1,5-a]pyridines. Source details the synthesis of 6-methoxypyrazolo[1,5-a]pyridin-5-amine, where a methoxy group at position 6 is introduced via nucleophilic substitution. Demethylation using BBr₃ or HBr/AcOH could then yield the 5-amine. However, this method requires precise control over regioselectivity to avoid side reactions.
Amidation with Furan-2-carboxylic Acid
Coupling the pyrazolo[1,5-a]pyridin-5-amine with furan-2-carboxylic acid constitutes the final step. Two activation strategies dominate:
Acyl Chloride-Mediated Coupling
Furan-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting intermediate reacts with the amine in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine, TEA). This method, employed in analogous pyrazolo[1,5-a]pyridine-3-carboxamide syntheses, typically achieves yields of 70–90% after purification by recrystallization.
Carbodiimide-Based Coupling
Activation via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) offers milder conditions. Source utilized this approach for acylation of aminopyrrolidine derivatives, achieving >85% yields. For N-{pyrazolo[1,5-a]pyridin-5-yl}furan-2-carboxamide, stirring the amine with furan-2-carboxylic acid, EDC, and HOBt at 0°C to room temperature for 12–24 hours is optimal.
Alternative Synthetic Routes
Reductive Amination Pathways
While less common, reductive amination of pyrazolo[1,5-a]pyridin-5-one with furan-2-carboxamide derivatives (e.g., using NaBH₃CN or H₂/Pd) could bypass the need for preformed amines. However, this method remains speculative without direct literature precedent.
Solid-Phase Synthesis
Parallel synthesis techniques, as applied to pyrazolo[1,5-a]pyrimidine libraries, could adapt resin-bound intermediates for high-throughput amidation. This approach remains unexplored for the target compound but offers potential for rapid optimization.
Optimization and Yield Considerations
Key factors influencing yield include:
- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance carbodiimide-mediated reactions, while DCM suits acyl chloride couplings.
- Temperature : Room temperature suffices for both methods, though cooling (0–5°C) minimizes side reactions during acyl chloride activation.
- Equivalents : A 1.2:1 molar ratio of furan-2-carboxylic acid to amine ensures complete conversion.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR : The furan ring protons resonate as two doublets (δ 7.6–7.8 ppm and 6.4–6.6 ppm), while the pyrazolo[1,5-a]pyridine core shows distinct singlet(s) for position 5-NH (δ 5.8–6.2 ppm).
- ¹³C NMR : The carboxamide carbonyl appears at δ 165–168 ppm, with furan C-2 and C-5 carbons at δ 148 and 112 ppm, respectively.
- IR Spectroscopy : Stretching vibrations for the amide C=O (1640–1680 cm⁻¹) and NH (3300–3450 cm⁻¹) confirm bond formation.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures ≥95% purity, as standardized in pyrazoline derivative analyses.
Chemical Reactions Analysis
Types of Reactions
N-{pyrazolo[1,5-a]pyridin-5-yl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
N-{pyrazolo[1,5-a]pyridin-5-yl}furan-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{pyrazolo[1,5-a]pyridin-5-yl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Antimicrobial Activity
Compounds with pyrazolo[1,5-a]pyrimidine or pyrazolo[1,5-a]pyridine cores exhibit significant structural and functional overlap. For example:
- N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines (): These derivatives, such as compound 22–44, share the pyrazolo[1,5-a]pyrimidine scaffold but differ in substituents (e.g., 4-fluorophenyl and pyridin-2-ylmethyl groups). Their antimycobacterial activity (MIC values ranging from 0.12–1.5 µg/mL) highlights the importance of the pyridine-methylamine side chain for potency, which contrasts with the furan-2-carboxamide in the target compound .
- N-(2-Chloro-3-pyridinyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide (): This analogue (MW: 447.801) replaces the furan with a trifluoromethyl group and a methoxyphenyl substituent.
Table 1: Structural and Bioactivity Comparison of Antimicrobial Analogues
Anticancer Analogues
- 2-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines (): These compounds, synthesized via heterocyclization, inhibit cancer cell lines (e.g., IC50 values < 10 µM). Their dichloromethyl group may enhance electrophilic reactivity, differing from the furan’s electron-rich aromatic system .
- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide (): This derivative (MW: 394) features a dihydropyrazole ring and methyl/phenyl groups. X-ray crystallography confirms its planar pyrazolo-pyrimidine core, suggesting improved stacking interactions compared to the target compound’s pyridine-furan system .
Table 2: Structural Comparison of Anticancer Analogues
Biological Activity
N-{pyrazolo[1,5-a]pyridin-5-yl}furan-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The compound integrates a pyrazolo[1,5-a]pyridine core with a furan-2-carboxamide moiety. This structural configuration is significant for its interactions with biological macromolecules, making it a candidate for drug discovery and development.
Research indicates that this compound exhibits various biological activities through specific mechanisms:
- Core Protein Allosteric Modulation : The compound acts as a core protein allosteric modulator (CpAM) against the hepatitis B virus (HBV). It inhibits HBV replication by binding to the viral core protein, preventing its assembly and subsequent viral propagation.
- Enzyme Inhibition : It has shown potential as an enzyme inhibitor, particularly targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
Antiviral Activity
This compound has demonstrated antiviral activity specifically against HBV. Its ability to modulate viral proteins positions it as a promising candidate for therapeutic development in treating viral infections.
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound. For instance, it has been evaluated for its inhibitory effects on various cancer cell lines. The results indicate significant growth inhibition across multiple cancer types, suggesting its potential as an anticancer agent:
| Compound | Cell Line Tested | Growth Inhibition (%) |
|---|---|---|
| This compound | RFX 393 (breast cancer) | 43.9% |
| Similar Compounds | Various (NCI 60 Cell Lines) | Up to 84.36% in G0–G1 phase arrest |
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antiviral Studies : The compound's mechanism as a CpAM was explored in detail, demonstrating effective inhibition of HBV replication in vitro. This study provides insight into its potential application in antiviral therapies.
- Anticancer Studies : A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested against various cancer cell lines. Among these derivatives, this compound exhibited significant antiproliferative effects, particularly noted for inducing G0–G1 phase cell cycle arrest in treated populations .
- Molecular Docking Simulations : Computational studies have shown that the compound interacts with specific targets similar to known inhibitors, providing a rationale for its observed biological activities. These simulations help elucidate the binding modes and affinities of the compound against various biological targets .
Q & A
Q. What are the key regioselective synthesis strategies for pyrazolo[1,5-a]pyridine carboxamide derivatives?
A three-step one-pot synthesis is commonly employed, leveraging cyclocondensation of methyl 3-amino-1H-pyrazole-4-carboxylate with enaminones or β-ketoesters. Regioselectivity is achieved using catalysts like BF₃·Et₂O or optimized solvent systems (e.g., pyridine or DMF) to favor the formation of the 5- or 7-substituted isomers . For carboxamide derivatives, bis(pentafluorophenyl) carbonate (BPC)-mediated amidation ensures high yields and purity .
Q. How are structural confirmations of N-{pyrazolo[1,5-a]pyridin-5-yl}furan-2-carboxamide validated experimentally?
Characterization relies on ¹H/¹³C NMR to confirm regiochemistry, IR spectroscopy for amide bond verification (C=O stretch at ~1650 cm⁻¹), and HRMS for molecular weight validation. X-ray crystallography is used for ambiguous cases to resolve substituent positioning .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
Common assays include:
- Enzyme inhibition : Cathepsin K/B inhibition (IC₅₀ determination via fluorogenic substrates) .
- Kinase profiling : Selectivity screening against kinases (e.g., EGFR, VEGFR) using ADP-Glo™ assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
Advanced Research Questions
Q. How can contradictory bioactivity data between enzyme inhibition and cellular assays be resolved?
Discrepancies may arise from poor cellular permeability or off-target effects. Mitigation strategies include:
- Prodrug design : Esterification of the carboxamide to enhance membrane permeability .
- Metabolic stability studies : Liver microsome assays to identify rapid degradation pathways .
- Target engagement assays : CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .
Q. What computational methods predict the binding mode of this compound to biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model interactions with targets like IRAK4 or cathepsins. Pharmacophore mapping identifies critical H-bond acceptors (furan oxygen) and hydrophobic regions (pyridine ring) for activity .
Q. How do substituents on the furan ring influence pharmacokinetic properties?
- Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability but reduce solubility.
- Hydroxyl groups enhance aqueous solubility but may increase CYP450-mediated oxidation.
- LogP optimization : Substituents like methyl or methoxy balance lipophilicity for blood-brain barrier penetration .
Q. What strategies optimize reaction yields in multi-step syntheses of this compound?
- Microwave-assisted synthesis : Reduces reaction time for cyclocondensation steps (e.g., 30 min vs. 12 h under reflux) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility during amidation .
- Purification : Sequential chromatography (silica gel → preparative HPLC) isolates isomers with >95% purity .
Data Analysis and Contradiction Handling
Q. How are regioisomeric byproducts identified and quantified in synthetic batches?
LC-MS/MS with a C18 column (gradient elution: 0.1% formic acid in H₂O/MeCN) distinguishes isomers via retention time and fragmentation patterns. Relative quantification uses UV absorption at 254 nm .
Q. What statistical methods address variability in biological replicate data?
- Grubbs’ test removes outliers in IC₅₀ determinations.
- ANOVA with Tukey’s post hoc test compares activity across derivatives.
- PCA (Principal Component Analysis) correlates structural features (e.g., substituent electronegativity) with bioactivity .
Formulation and Stability Challenges
Q. How can aqueous solubility of this compound be improved for in vivo studies?
- Nanoformulation : Liposomal encapsulation or PEGylation increases solubility and bioavailability .
- Co-crystallization : Co-formers like succinic acid enhance dissolution rates without altering bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
